氟米松皮瓦酯

描述

氟美松醋酸酯是一种合成糖皮质激素皮质类固醇酯。它是氟美松的21-乙酸酯。 这种化合物以其抗炎、抗瘙痒和血管收缩特性而闻名,使其在各种医学应用中发挥作用 .

科学研究应用

氟美松醋酸酯具有广泛的科学研究应用:

化学: 用作糖皮质激素受体结合和活性研究的模型化合物。

生物学: 研究其对细胞过程和基因表达的影响。

医学: 用于治疗炎症和过敏性疾病,以及皮肤病学中用于其抗炎特性。

作用机制

氟美松醋酸酯通过与细胞质中的糖皮质激素受体结合而发挥作用。这种结合导致参与炎症和免疫反应的特定基因的激活或抑制。 该化合物降低淋巴系统的功能,减少免疫球蛋白和补体浓度,并干扰抗原-抗体结合 .

生化分析

Biochemical Properties

Flumethasone pivalate plays a significant role in biochemical reactions due to its corticosteroid nature. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with glucocorticoid receptors, where flumethasone pivalate acts as an agonist . This interaction leads to the activation or repression of specific genes involved in inflammatory responses. Additionally, flumethasone pivalate inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Flumethasone pivalate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, flumethasone pivalate suppresses the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation . It also affects keratinocytes by inhibiting their proliferation and promoting differentiation, which is beneficial in treating hyperproliferative skin disorders . Furthermore, flumethasone pivalate can modulate the activity of fibroblasts, reducing collagen synthesis and preventing excessive scar formation .

Molecular Mechanism

The molecular mechanism of flumethasone pivalate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Flumethasone pivalate also inhibits the activity of phospholipase A2 and other enzymes involved in the biosynthesis of pro-inflammatory mediators . Additionally, it induces the expression of anti-inflammatory proteins such as lipocortins, which further contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flumethasone pivalate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that flumethasone pivalate maintains its anti-inflammatory activity for extended periods when stored under appropriate conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that flumethasone pivalate can exert long-term effects on cellular function, including sustained suppression of inflammatory responses and modulation of gene expression .

Dosage Effects in Animal Models

The effects of flumethasone pivalate vary with different dosages in animal models. At low doses, flumethasone pivalate effectively reduces inflammation and alleviates symptoms of skin disorders without causing significant adverse effects . At high doses, it can lead to toxic effects such as skin thinning, delayed wound healing, and suppression of the hypothalamic-pituitary-adrenal axis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in adverse effects .

Metabolic Pathways

Flumethasone pivalate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic process involves hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . Flumethasone pivalate can also affect metabolic flux by modulating the levels of certain metabolites involved in inflammatory and immune responses .

Transport and Distribution

Flumethasone pivalate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, it binds to glucocorticoid receptors and is transported to the nucleus . Flumethasone pivalate can also interact with specific transporters and binding proteins that facilitate its distribution to target tissues . The localization and accumulation of flumethasone pivalate in inflamed tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of flumethasone pivalate is primarily in the cytoplasm and nucleus. Upon entering the cell, flumethasone pivalate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . Flumethasone pivalate may also undergo post-translational modifications that influence its activity and function within specific cellular compartments . The targeting signals and interactions with other proteins play a crucial role in directing flumethasone pivalate to its site of action .

准备方法

合成路线和反应条件

氟美松醋酸酯是通过氟美松与醋酸的酯化反应合成的。 该反应通常涉及在受控温度和压力条件下使用合适的催化剂和溶剂,以确保高产率和纯度 .

工业生产方法

在工业环境中,氟美松醋酸酯的生产涉及大规模的酯化过程。反应条件经过优化,以最大程度地提高产量并减少杂质。 然后使用色谱技术对产品进行纯化,以达到药物标准 .

化学反应分析

反应类型

氟美松醋酸酯会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,从而形成氧化产物。

还原: 添加氢气或去除氧气,导致形成还原产物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物 .

相似化合物的比较

类似化合物

氟美松: 氟美松醋酸酯的母体化合物,用于类似的医学应用。

倍他米松: 另一种具有类似抗炎特性的糖皮质激素。

地塞米松: 以其强大的抗炎和免疫抑制作用而闻名.

独特性

氟美松醋酸酯的独特性在于其酯化形式,这增强了其稳定性并将抗炎作用局限于应用部位。 该特性使其在局部制剂中特别有效 .

属性

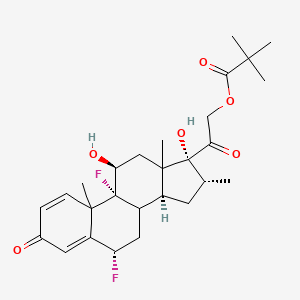

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMHDSINXPDHB-OJAGFMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-02 g/L | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-29-1 | |

| Record name | Flumethasone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (base only) | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flumethasone pivalate exert its anti-inflammatory effects?

A: Flumethasone pivalate, like other glucocorticoids, binds to specific glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a complex that translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. This results in the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and the suppression of inflammatory cell migration and activity. [, ]

Q2: What is the molecular formula and weight of flumethasone pivalate?

A: The molecular formula of flumethasone pivalate is C27H36F2O6, and its molecular weight is 494.57 g/mol. [, ]

Q3: Are there any spectroscopic methods used to characterize flumethasone pivalate?

A: Yes, high-pressure liquid chromatography (HPLC) is commonly employed for the specific and rapid assay of flumethasone pivalate in creams and ointments. [] Additionally, UV spectrophotometry has been used for its quantification, particularly in combination with clioquinol. []

Q4: How stable is flumethasone pivalate in different formulations?

A: Research suggests that flumethasone pivalate exhibits good stability in various topical formulations, including creams, ointments, and lotions. [, ] The specific excipients used in the formulation can influence its stability.

Q5: What formulation strategies are employed to enhance the stability or delivery of flumethasone pivalate?

A: The incorporation of flumethasone pivalate into a paste formulation containing titanium dioxide as a colloidal powder has been shown to enhance its efficacy, potentially due to improved stability and drug delivery. []

Q6: What is known about the absorption of flumethasone pivalate after topical application?

A: While generally considered a topical corticosteroid with limited systemic absorption, studies have shown that flumethasone pivalate can be absorbed systemically, particularly when applied under occlusive dressings or to large areas of damaged skin. [, ]

Q7: Can topical flumethasone pivalate lead to adrenocortical suppression?

A: While some studies suggest a low risk of adrenal suppression, research has demonstrated that applying flumethasone pivalate cream (0.03%) under occlusive dressings to the entire body can lead to adrenocortical suppression in patients with severe exfoliative dermatitis. [] Similarly, a study on infants with seborrheic dermatitis treated with flumethasone pivalate 0.02% showed a significant decrease in mean plasma cortisol levels, highlighting the possibility of pituitary/adrenocortical inhibition. []

Q8: What dermatological conditions is flumethasone pivalate used to treat?

A: Flumethasone pivalate is indicated for the treatment of various corticosteroid-responsive dermatoses, including eczema, atopic dermatitis, psoriasis, and seborrheic dermatitis in infants. [, , , ]

Q9: How does the efficacy of flumethasone pivalate compare to other topical corticosteroids?

A: Clinical trials comparing flumethasone pivalate with other topical corticosteroids like betamethasone dipropionate, fluocinolone acetonide, and hydrocortisone have shown varying results. Some studies demonstrated superior efficacy of flumethasone pivalate, while others indicated comparable or slightly lower efficacy. [, , , ]

Q10: What is the efficacy of flumethasone pivalate combined with other agents?

A: Combining flumethasone pivalate with clioquinol, an antibacterial and antifungal agent, has shown effectiveness in treating various skin conditions, including otitis externa and inflammatory dermatoses complicated by bacterial or fungal infections. [, , ] Similarly, a combination with salicylic acid proved beneficial in treating psoriasis, possibly due to the combined anti-inflammatory, squamolytic, and keratoplastic actions. []

Q11: What are the potential adverse effects of flumethasone pivalate?

A: As with other topical corticosteroids, prolonged or excessive use of flumethasone pivalate can lead to local side effects such as skin atrophy, telangiectasia, hypopigmentation, and striae. [, ]

Q12: Are there any reported cases of allergic contact dermatitis caused by flumethasone pivalate?

A: Yes, although rare, allergic contact dermatitis to flumethasone pivalate has been reported. []

Q13: How is flumethasone pivalate quantified in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of flumethasone pivalate in creams and ointments, ensuring quality control and compliance with regulatory standards. [, , ]

Q14: What other analytical techniques are used to characterize flumethasone pivalate?

A: Thin-layer chromatography (TLC) is used as a simple and cost-effective method for the qualitative analysis of flumethasone pivalate in creams. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。